molecular formula C11H20O2 B3145393 2-[4-(Propan-2-yl)cyclohexyl]acetic acid CAS No. 5729-87-3

2-[4-(Propan-2-yl)cyclohexyl]acetic acid

Cat. No.: B3145393
CAS No.: 5729-87-3
M. Wt: 184.27 g/mol
InChI Key: UGIFYERZXYAHAS-UHFFFAOYSA-N
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Description

2-[4-(Propan-2-yl)cyclohexyl]acetic acid, also known as (4-isopropylcyclohexyl)acetic acid, is an organic compound with the molecular formula C11H20O2. It is characterized by a cyclohexane ring substituted with an isopropyl group and an acetic acid moiety. This compound is of interest in various fields due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Propan-2-yl)cyclohexyl]acetic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound often involve large-scale alkylation and carboxylation processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Propan-2-yl)cyclohexyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Ketones or alcohols.

    Reduction: Alcohols or aldehydes.

    Substitution: Esters or amides.

Scientific Research Applications

2-[4-(Propan-2-yl)cyclohexyl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(Propan-2-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with receptors. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Lacks the isopropyl group, resulting in different chemical and biological properties.

    Isopropylcyclohexane: Lacks the acetic acid moiety, affecting its reactivity and applications.

    Cyclohexaneacetic acid: Similar structure but without the isopropyl substitution.

Uniqueness

2-[4-(Propan-2-yl)cyclohexyl]acetic acid is unique due to the presence of both the isopropyl group and the acetic acid moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-propan-2-ylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-8(2)10-5-3-9(4-6-10)7-11(12)13/h8-10H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIFYERZXYAHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Propan-2-yl)cyclohexyl]acetic acid
Reactant of Route 2
2-[4-(Propan-2-yl)cyclohexyl]acetic acid
Reactant of Route 3
2-[4-(Propan-2-yl)cyclohexyl]acetic acid
Reactant of Route 4
2-[4-(Propan-2-yl)cyclohexyl]acetic acid
Reactant of Route 5
2-[4-(Propan-2-yl)cyclohexyl]acetic acid
Reactant of Route 6
2-[4-(Propan-2-yl)cyclohexyl]acetic acid

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